molecular formula C9H8I2N2O B567106 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole CAS No. 1352397-42-2

3,7-Diiodo-6-methoxy-4-methyl-1H-indazole

Cat. No.: B567106
CAS No.: 1352397-42-2
M. Wt: 413.985
InChI Key: IIYRPUXLWFDWKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole typically involves the iodination of a suitable indazole precursor. One common method includes the reaction of 6-methoxy-4-methyl-1H-indazole with iodine in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,7-Diiodo-6-methoxy-4-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl or alkyne-linked products .

Scientific Research Applications

3,7-Diiodo-6-methoxy-4-methyl-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites .

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Diiodo-4-methyl-1H-indazole
  • 6-Methoxy-4-methyl-1H-indazole
  • 3,7-Diiodo-1H-indazole

Uniqueness

3,7-Diiodo-6-methoxy-4-methyl-1H-indazole is unique due to the presence of both iodine atoms and a methoxy group on the indazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3,7-diiodo-6-methoxy-4-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8I2N2O/c1-4-3-5(14-2)7(10)8-6(4)9(11)13-12-8/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYRPUXLWFDWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=NNC(=C12)I)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8I2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855887
Record name 3,7-Diiodo-6-methoxy-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352397-42-2
Record name 3,7-Diiodo-6-methoxy-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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